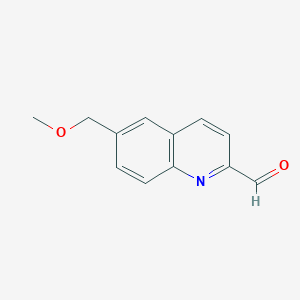
6-(Methoxymethyl)quinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)quinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 6-position and an aldehyde group at the 2-position, making it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)quinoline-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives.
Formylation: The aldehyde group at the 2-position can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)quinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Methoxymethyl)quinoline-2-carboxylic acid.
Reduction: 6-(Methoxymethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-(Methoxymethyl)quinoline-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Organic Synthesis: The compound is a valuable building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 6-(Methoxymethyl)quinoline-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The methoxymethyl and aldehyde groups can form covalent bonds with active sites of enzymes or receptors, thereby altering their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
6-Methylquinoline-2-carbaldehyde: Has a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
6-(Hydroxymethyl)quinoline-2-carbaldehyde: Features a hydroxymethyl group, which can participate in different types of chemical reactions compared to the methoxymethyl group.
Uniqueness
6-(Methoxymethyl)quinoline-2-carbaldehyde is unique due to the presence of both the methoxymethyl and aldehyde groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and functional materials.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-(methoxymethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-15-8-9-2-5-12-10(6-9)3-4-11(7-14)13-12/h2-7H,8H2,1H3 |
InChIキー |
WJBAPZTVZNGFLJ-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC2=C(C=C1)N=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


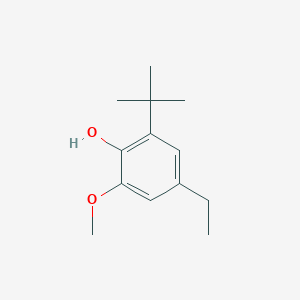

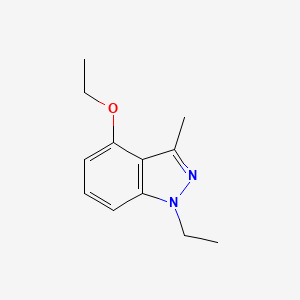
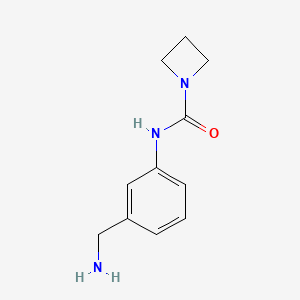
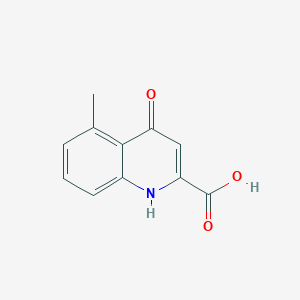
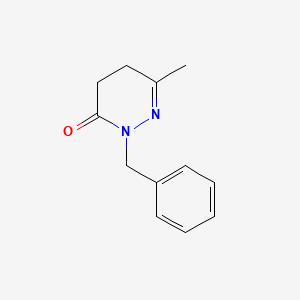
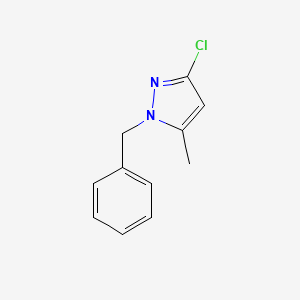
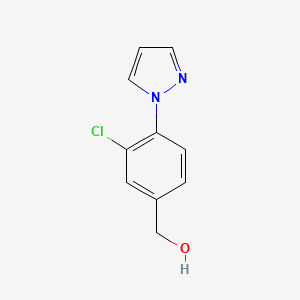
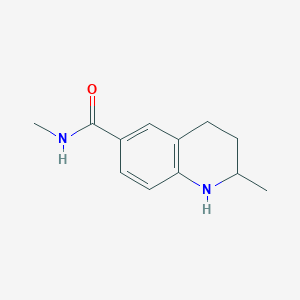
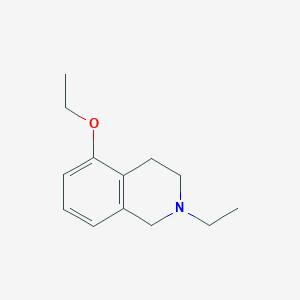
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
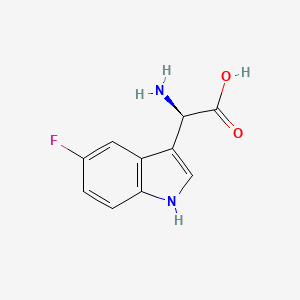

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
